N~2~-(4-isopropylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-isopropylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as Compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using a unique method that involves the use of several chemical reagents.
Mechanism of Action
The mechanism of action of Compound 1 is not fully understood, but it is believed to inhibit the activity of several enzymes that are involved in cancer cell growth and angiogenesis. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that break down the extracellular matrix and promote tumor invasion and metastasis. Compound 1 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in several types of cancer.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit the growth of several bacteria and fungi. It has also been shown to have neuroprotective effects and improve cognitive function in animal models. However, the compound has been shown to have some toxicity in high doses, particularly in the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound 1 is its potent anti-cancer activity. The compound has been shown to be effective against several types of cancer cells, making it a potential candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and it has some toxicity in high doses, which can limit its use in animal studies.
Future Directions
There are several future directions for the research on Compound 1. One of the main areas of research is the development of new cancer therapies based on the compound's anti-cancer activity. Researchers are also exploring the potential of Compound 1 for the treatment of inflammatory diseases and chronic pain. In addition, there is ongoing research on the compound's mechanism of action and its potential toxicity in humans. Further studies are needed to fully understand the potential of Compound 1 as a therapeutic agent.
Synthesis Methods
Compound 1 has been synthesized using a multi-step process that involves the use of several chemical reagents. The synthesis method starts with the reaction between 4-isopropylphenylmagnesium bromide and N-phenylethyl-N-(phenylsulfonyl)glycinamide to form an intermediate compound. This intermediate compound is then reacted with N-(tert-butoxycarbonyl)-L-valine to form Compound 1. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and pancreatic cancer cells. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. In addition, Compound 1 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19(2)21-14-16-23(17-15-21)27(31(29,30)24-12-8-5-9-13-24)18-25(28)26-20(3)22-10-6-4-7-11-22/h4-17,19-20H,18H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZFUGMTNTUBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.